REACTION_SMILES
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[Br:13][CH2:14][C:15](=[O:16])[O:17][CH2:18][CH3:19].[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][C:27](=[O:28])[CH3:29].[K+:24].[K+:25].[OH:1][c:2]1[c:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:4][cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[c:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:4][cH:5][cH:6][cH:7]1)[CH2:14][C:15](=[O:16])[O:17][CH2:18][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ncccc1O
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1cccnc1C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |